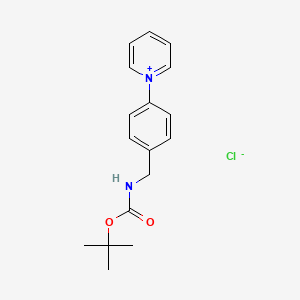
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is a compound that belongs to the class of ionic liquids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The protected amino group is attached to a phenyl ring through a suitable coupling reaction.
Introduction of the Pyridinium Ion: The phenyl ring is then connected to a pyridinium ion, forming the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the pyridinium ion can interact with biological membranes and proteins. These interactions can modulate cellular processes and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
Uniqueness
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is unique due to its combination of a Boc-protected amino group and a pyridinium ion. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C17H21ClN2O2 |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate;chloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19;/h4-12H,13H2,1-3H3;1H |
Clé InChI |
DNOKDDRJPLKNKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
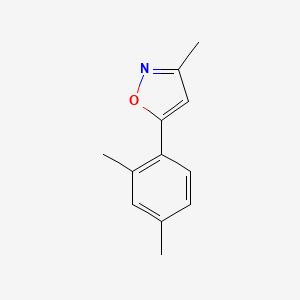

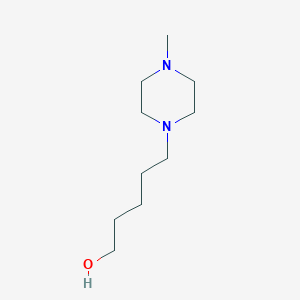
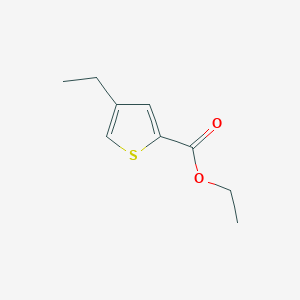
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)


![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)

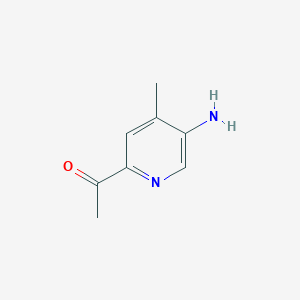

![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
